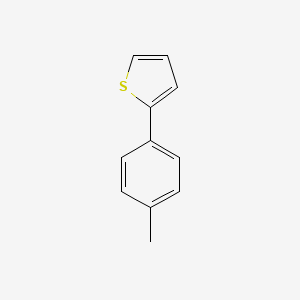

2-(4-Methylphenyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPQCUHILRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-04-1 | |

| Record name | 2-(4-Methylphenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methylphenyl Thiophene and Its Analogues

Established Synthetic Pathways for Substituted Thiophenes

Traditional methods for thiophene (B33073) synthesis often involve the construction of the heterocyclic ring from acyclic precursors. These pathways, while foundational, are instrumental in creating a variety of substituted thiophenes.

Gewald Reaction-Based Approaches

The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the direct synthesis of 2-(4-Methylphenyl)thiophene is not a typical outcome of the Gewald reaction, this method is crucial for producing 2-aminothiophene precursors which can then be further modified to introduce the 4-methylphenyl group. For instance, a 2-aminothiophene derivative could potentially be deaminated and then subjected to a coupling reaction to yield the target compound. The versatility of the Gewald reaction allows for the synthesis of a wide array of polysubstituted 2-aminothiophenes. researchgate.netumich.edu

A straightforward approach to 2-amino-3-arylthiophenes has been developed through a one-pot, two-step, three-component reaction of arylacetonitriles, chalcones, and elemental sulfur. researchgate.net This method highlights the adaptability of Gewald-type reactions in introducing aryl groups onto the thiophene ring.

Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.org To synthesize a thiophene, the 1,4-dicarbonyl precursor is treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. quora.com The synthesis of this compound via this route would require a 1-(4-methylphenyl)-1,4-dicarbonyl compound as the starting material.

The reaction is versatile, allowing for a range of substituents on the dicarbonyl precursor, which translates to various substitution patterns on the resulting thiophene ring. wikipedia.org While direct examples for the synthesis of this compound are not readily found in recent literature, the general applicability of the Paal-Knorr synthesis suggests its potential utility, provided the appropriate 1,4-dicarbonyl precursor is accessible. The conditions for these reactions are typically mild, though the preparation of the 1,4-dicarbonyl starting materials can sometimes be challenging. alfa-chemistry.com

Volhard-Erdmann Cyclization and Related Procedures

The Volhard-Erdmann cyclization is another established method for the synthesis of alkyl and aryl thiophenes. wikipedia.orgdrugfuture.com This reaction involves the cyclization of 1,4-difunctional compounds, such as disodium succinate or related derivatives like γ-oxo acids and 1,4-diketones, with a sulfurizing agent, historically phosphorus heptasulfide. wikipedia.orgdrugfuture.com The synthesis of this compound using this method would necessitate a succinate derivative appropriately substituted with a 4-methylphenyl group. This method provides a direct route to the thiophene core from acyclic precursors.

Advanced and Catalytic Coupling Approaches

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. These methods are particularly powerful for the synthesis of biaryl compounds like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the bond between the thiophene ring and the 4-methylphenyl group is efficiently achieved using various palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for preparing 2-arylthiophenes. This reaction typically involves the coupling of a thienylboronic acid or its ester with an aryl halide, or conversely, an arylboronic acid with a halothiophene, in the presence of a palladium catalyst and a base. nih.govnih.govntnu.no

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are viable:

Coupling of a 2-thienylboronic acid derivative with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

Coupling of a 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with 4-methylphenylboronic acid .

The choice of reactants, catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. A variety of palladium catalysts and ligands have been successfully employed for such couplings. For instance, the use of XPhos precatalysts has proven effective in the cross-coupling of thienylboronic acids. ntnu.no The reaction conditions need to be fine-tuned for each specific substrate pair to maximize the yield. ntnu.no

Below is a table summarizing various conditions reported for the Suzuki-Miyaura synthesis of 2-arylthiophenes, including analogues of this compound.

| Thiophene Substrate | Aryl Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 |

| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos precatalysts | Various | Various | Various | - |

| 6-Chloroindole | Phenylboronic acid | P1 precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 97 |

| 2-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 2-Iodothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 |

This table presents a selection of reported Suzuki-Miyaura cross-coupling reactions for the synthesis of various 2-arylthiophenes. The specific conditions and yields can vary significantly based on the exact substrates and reagents used.

Direct C-H Arylation and Functionalization Strategies

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners.

While the α-position of thiophene is generally more reactive, methods for the selective arylation at the β-position have been developed. This is a more challenging transformation but allows for the synthesis of different isomers. nih.gov Palladium catalysis has been instrumental in achieving regioselective β-arylation of thiophenes with aryl iodides, even at room temperature. nih.govacs.orgmanchester.ac.uk These methods often exhibit high functional group tolerance and operational simplicity. nih.gov

The mechanism of palladium-catalyzed C-H activation in thiophenes is a subject of detailed study. Several pathways are considered, including concerted metalation-deprotonation (CMD), electrophilic aromatic substitution (SEAr), and Heck-type mechanisms. nih.gov The regioselectivity (α versus β) can often be controlled by the choice of ligands on the palladium catalyst. semanticscholar.org For instance, the use of 2,2'-bipyridyl ligands can favor α-arylation, while bulky phosphine ligands may lead to β-arylation. semanticscholar.org Kinetic studies have provided evidence for a Heck-type pathway in some instances of β-arylation. nih.gov

Multicomponent Reactions (MCRs) for Thiophene Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. nih.gov Various MCRs have been developed for the synthesis of highly substituted thiophenes. nih.govresearchgate.netresearchgate.net These reactions often proceed with high atom economy and can generate diverse libraries of thiophene derivatives in a single step. For example, the reaction of an α-haloketone, an acetylenic ester, and a sulfur source can lead to the formation of a polysubstituted thiophene ring. researchgate.net

Heterocyclization of Functionalized Alkynes

The cyclization of functionalized alkynes is a powerful strategy for the regioselective synthesis of substituted thiophenes. nih.govnih.govsemanticscholar.org This approach typically involves the reaction of an alkyne bearing a sulfur-containing nucleophile. nih.gov Metal-catalyzed heterocyclization, often employing palladium or other transition metals, facilitates the intramolecular attack of the sulfur nucleophile onto the activated alkyne. nih.govresearchgate.net Base-promoted cyclizations are also common. nih.gov Additionally, iodocyclization of sulfur-containing alkynes provides a direct route to iodine-substituted thiophenes. nih.gov

Green Chemistry Approaches and Metal-Free Catalysis (e.g., Imidazolium Salts)

In recent years, the principles of green chemistry have become a significant driving force in the development of synthetic methodologies for heterocyclic compounds, including thiophenes. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents and solvents. A key focus within this paradigm is the development of metal-free catalytic systems, which circumvent the environmental and economic issues associated with residual heavy metals in pharmaceutical and materials science applications. The synthesis of this compound and its analogues has benefited from these advancements, with notable progress in metal-free reactions and the application of novel catalysts like imidazolium salts.

Metal-Free Catalytic Syntheses

Metal-free strategies for the construction of the thiophene ring often rely on the use of elemental sulfur in conjunction with various organic substrates. These methods represent a highly atom-economical and environmentally benign alternative to traditional cross-coupling reactions.

One of the most prominent metal-free, multi-component reactions for the synthesis of thiophene analogues is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. wikipedia.orgsemanticscholar.orgorganic-chemistry.org While this method produces 2-aminothiophene derivatives rather than 2-arylthiophenes directly, it is a cornerstone of green, metal-free thiophene synthesis due to its operational simplicity and the diversity of accessible analogues. researchgate.net

Recent advancements have further enhanced the green credentials of the Gewald reaction. For instance, the use of mechanochemistry, specifically high-speed ball milling, allows the reaction to be conducted under solvent-free conditions and, in some cases, with only a catalytic amount of base. mdpi.com This approach not only eliminates the need for bulk organic solvents but can also significantly increase the reaction rate. mdpi.com

Other metal-free approaches include the dehydration and sulfur cyclization of alkynols with elemental sulfur, a reaction initiated by the base-free generation of a trisulfur radical anion (S₃•⁻). organic-chemistry.org Additionally, the reaction of substituted 1,4-diaryl-1,3-dienes with potassium sulfide provides an atom-economical, transition-metal-free route to 2,5-diarylthiophenes. organic-chemistry.org

Imidazolium Salts in Thiophene Synthesis

Imidazolium salts, a class of ionic liquids, have emerged as versatile and green catalysts in organic synthesis. Their utility stems from their negligible vapor pressure, high thermal stability, and tunable properties. In the context of thiophene synthesis, functionalized imidazolium salts can act as recyclable, heterogeneous catalysts, facilitating reactions under solvent-free conditions.

Research has demonstrated the efficacy of 1,3-bis(carboxymethyl)imidazolium chloride as a Brønsted acidic catalyst for the synthesis of 2,4-disubstituted thiophenes. This method involves the reaction of aryl methyl ketones with elemental sulfur. The imidazolium salt acts as a heterogeneous catalyst, allowing for the reaction to proceed without any solvent or inert atmosphere, which significantly simplifies the procedure and reduces waste.

The proposed mechanism suggests that the imidazolium salt activates the reactants, facilitating the necessary C-C and C-S bond formations to construct the thiophene ring. A key advantage of this protocol is the ease of recovery and reuse of the catalyst, which remains as a solid and can be separated from the reaction mixture by simple filtration. This catalytic system has been successfully applied to a variety of aryl methyl ketones, providing a straightforward and environmentally friendly pathway to a range of substituted thiophene derivatives.

Interactive Data Tables

Table 1: Green Methodologies for the Synthesis of Thiophene Analogues

| Method | Key Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine), Solvent or Solvent-free (Ball Milling) | 2-Aminothiophenes | Metal-free, Multi-component, High substitution diversity |

| Alkynol Cyclization | Alkynols, Elemental Sulfur | Base-free, Trisulfur radical anion initiated | Substituted Thiophenes | Metal-free, Avoids pre-functionalized substrates |

| Diene Sulfurization | 1,4-Diaryl-1,3-dienes, Potassium Sulfide | Transition-metal-free | 2,5-Diarylthiophenes | Atom-economical, Metal-free |

| Imidazolium Salt Catalysis | Aryl Methyl Ketones, Elemental Sulfur | 1,3-bis(carboxymethyl)imidazolium chloride, Solvent-free, Heat | 2,4-Diarylthiophenes | Metal-free, Heterogeneous, Recyclable catalyst, Solvent-free |

Advanced Spectroscopic Characterization of 2 4 Methylphenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the 2-(4-Methylphenyl)thiophene molecule, confirming its structural integrity and revealing the electronic nature of the thiophene (B33073) and phenyl rings.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons on both the thiophene and the p-tolyl (4-methylphenyl) moieties, as well as a characteristic singlet for the methyl group protons. Spectroscopic data recorded in deuterated chloroform (CDCl₃) shows aromatic protons resonating in the downfield region between δ 7.06 and 7.52 ppm. rsc.org The protons on the phenyl ring typically appear as a set of multiplets, while the thiophene protons also exhibit distinct splitting patterns due to spin-spin coupling. A sharp singlet, integrating to three protons, is observed around δ 2.37 ppm, which is characteristic of a methyl group attached to an aromatic ring. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum for this compound exhibits signals for nine distinct aromatic carbons and one aliphatic carbon from the methyl group. rsc.org The carbons of the thiophene and phenyl rings resonate in the typical aromatic region (δ 114-145 ppm). The quaternary carbons, those at the junction of the two rings and the one bearing the methyl group, can be distinguished by their chemical shifts and lack of a directly attached proton. The methyl carbon appears as a sharp signal in the upfield region, around δ 21.3 ppm. rsc.org

| Nucleus | Chemical Shift (δ/ppm) | Description |

|---|---|---|

| ¹H | 7.52 - 7.49 | Multiplet, 3H (Aromatic) |

| 7.37 | Doublet, J = 4 Hz, 1H (Aromatic) | |

| 7.22 - 7.20 | Multiplet, 2H (Aromatic) | |

| 7.08 - 7.06 | Multiplet, 1H (Aromatic) | |

| 2.37 | Singlet, 3H (Methyl) | |

| ¹³C | 144.7 | Aromatic Carbon |

| 137.4 | Aromatic Carbon | |

| 131.7 | Aromatic Carbon | |

| 130.0 | Aromatic Carbon | |

| 129.7 | Aromatic Carbon | |

| 126.4 | Aromatic Carbon | |

| 126.0 | Aromatic Carbon | |

| 21.3 | Methyl Carbon |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between the thiophene and methylphenyl rings, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the thiophene ring and between neighboring protons on the 4-methylphenyl ring. This helps to trace the spin systems within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. An HMQC or HSQC spectrum would show a cross-peak connecting the methyl proton signal (δ ~2.37 ppm) to the methyl carbon signal (δ ~21.3 ppm) and would similarly link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be observed from the methyl protons to the quaternary carbon of the phenyl ring to which the methyl group is attached, as well as to the adjacent C-H carbons. Furthermore, correlations between protons on one ring and carbons on the other would definitively establish the C-C linkage between the thiophene and phenyl moieties. mdpi.com

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy probes the structure and dynamics of the compound in its crystalline or amorphous solid form. For thiophene-based materials, ssNMR is a powerful tool to investigate molecular packing, polymorphism, and intermolecular interactions. rsc.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra in the solid state. By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can provide data on the orientational order of the thiophene and phenyl rings within the crystal lattice. researchgate.netnih.gov This information is vital for understanding how the molecules arrange themselves in the solid state, which influences the material's bulk properties.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the thiophene and phenyl rings. primescholars.com |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1620 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds within both aromatic rings. iosrjournals.orgresearchgate.net |

| C-H In-plane Bend | 1300 - 1000 | Bending vibrations of the aromatic C-H bonds within the plane of the rings. iosrjournals.org |

| C-S Stretch | 850 - 600 | Stretching vibration of the carbon-sulfur bonds within the thiophene ring. iosrjournals.orgresearchgate.net |

| C-H Out-of-plane Bend | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the rings, which are characteristic of the substitution pattern. |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. Therefore, it provides additional information about the molecular structure. The Raman spectrum of this compound would also show characteristic bands for aromatic C-H and C=C stretching, as well as the C-S stretching of the thiophene ring. iosrjournals.org Vibrations of the C-C bond linking the two rings are often more prominent in Raman spectra than in IR.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. rsc.org By adsorbing this compound onto a SERS-active substrate, it would be possible to obtain high-quality spectra from very small amounts of the compound. The SERS spectrum can also provide information on the orientation of the molecule with respect to the metal surface, as the enhancement effect is strongest for vibrational modes perpendicular to the surface. nih.gov This makes SERS a powerful tool for studying interfacial phenomena and molecular adsorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π* orbitals).

The conjugation between the thiophene ring and the 4-methylphenyl (p-tolyl) group is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions anticipated for this molecule are π → π* transitions. The extended π-system created by the connection of the two aromatic rings would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual thiophene and toluene chromophores. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in the conjugated system.

In a typical UV-Vis spectrum of a similar 2-arylthiophene, one might expect to observe one or more strong absorption bands. For instance, related thiophene derivatives often exhibit absorption maxima (λmax) in the range of 250-350 nm. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

|---|---|---|---|

| Hexane | Data not available | Data not available | π → π* |

Note: This table is illustrative. Specific experimental data for this compound is not available in the consulted literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy.

For this compound (C11H10S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

Table 2: Theoretical and Expected HRMS Data for this compound

| Ion | Theoretical m/z | Expected Experimental m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]+ | 175.05760 | Data not available | Data not available |

Note: This table presents calculated theoretical values. No specific experimental HRMS data for this compound was found in the searched scientific literature.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide a definitive three-dimensional model of the molecule. This analysis would yield precise data on bond lengths, bond angles, and torsion angles. A key conformational feature of interest would be the dihedral angle between the plane of the thiophene ring and the plane of the 4-methylphenyl ring. This angle is a result of the balance between the electronic stabilization from π-conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen on the adjacent carbon of the thiophene ring. In similar 2-phenylthiophene (B1362552) structures, this dihedral angle is often found to be non-zero, indicating a twisted conformation in the solid state.

The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···π or π-π stacking that might be present.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Dihedral Angle (Thiophene-Phenyl) | Data not available |

| Selected Bond Lengths (Å) | Data not available |

Note: This table is a template of the data that would be obtained. No published crystal structure for this compound is currently available.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. The pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ).

A PXRD pattern for a microcrystalline powder of this compound would be used to confirm its crystalline nature, identify the specific polymorph (if multiple crystal forms exist), and assess its purity. The positions and relative intensities of the peaks in the diffractogram are unique to the compound's crystal structure. While a full structure solution from powder data is complex, it is an essential tool for routine characterization of the solid material.

Table 4: Representative Powder X-ray Diffraction Data Format

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: No experimental powder X-ray diffraction pattern for this compound has been reported in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. mdpi.comrdd.edu.iq Its balance of computational cost and accuracy makes it well-suited for a wide range of molecular property predictions, from geometries to spectroscopic and thermodynamic data. chemrxiv.orgnih.gov Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) for reliable calculations on thiophene (B33073) derivatives. chemrxiv.orgresearchgate.net

A foundational step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. nih.gov For 2-(4-Methylphenyl)thiophene, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The molecular structure of thiophene is planar, with a C-S bond angle of approximately 93° and other internal ring angles around 109-114°. wikipedia.org Upon substitution, these values may experience slight deviations. The bond connecting the thiophene and phenyl rings allows for rotation, giving rise to different conformers. Conformational analysis typically involves mapping the potential energy surface as a function of the dihedral angle between the two rings. Theoretical calculations suggest that the most stable conformer is likely to be near-planar to maximize π-conjugation between the aromatic systems, though a small dihedral angle may exist to minimize steric hindrance.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. chemrxiv.orgmdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom, reflecting its nucleophilic character. The LUMO is likely distributed across the entire π-conjugated system of both the thiophene and phenyl rings. researchgate.netresearchgate.net A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower stability. mdpi.comresearchgate.net

DFT calculations are a reliable tool for predicting and interpreting various types of molecular spectra. mdpi.comscholaris.ca

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. For this compound, characteristic vibrational modes would include C-H stretching in the aromatic rings, C=C stretching vibrations of both rings, and modes associated with the C-S bond in the thiophene moiety. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The primary electronic transitions for this molecule are expected to be π → π* in nature, arising from the conjugated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. The calculated shifts would distinguish between the protons and carbons of the thiophene ring and the 4-methylphenyl group.

Based on the results of geometry optimization and vibrational frequency calculations, key thermodynamic properties can be determined using principles of statistical mechanics. mdpi.comresearchgate.net Properties such as enthalpy (H), entropy (S), and heat capacity (C) can be computed at various temperatures. These theoretical values provide insight into the stability and thermal behavior of the molecule. chemrxiv.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from electronic properties. scielo.org.mxnih.gov

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated using the energies of the HOMO and LUMO. mdpi.commdpi.com Key global descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). rdd.edu.iqnih.gov A hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com

Local Reactivity Descriptors (Fukui Functions): To identify the most reactive sites within a molecule, local descriptors are used. The Fukui function, f(r), is particularly useful as it indicates the change in electron density at a specific point when the total number of electrons is changed. scielo.org.mxsemanticscholar.org Condensed Fukui functions (f_k⁺ and f_k⁻) pinpoint the atoms most susceptible to nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) attack, respectively. researchgate.net For this compound, the carbon atoms of the thiophene ring are expected to be the most reactive sites for electrophilic substitution. semanticscholar.orgnih.gov

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a valuable visualization tool that illustrates the charge distribution on the electron density surface of a molecule. researchgate.net It provides a guide to the molecule's reactive behavior by identifying electron-rich and electron-poor regions. researchgate.net

The MESP map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Neutral regions are colored green. For this compound, the MESP map is expected to show a high negative potential (red) around the sulfur atom and over the π-system of the thiophene ring, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms, particularly those on the phenyl ring, would exhibit a positive potential (blue). researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs within a molecule. This analysis provides a quantitative measure of intramolecular interactions and charge transfer, which are crucial for understanding molecular stability and reactivity.

The stabilization energy E(2) associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is a key parameter in NBO analysis. Higher E(2) values indicate stronger interactions. For this compound, significant stabilization energies are observed for π → π* and LP(S) → π* transitions, indicating substantial electronic communication between the thiophene and phenyl moieties.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) Thiophene | π(C5-C6) Phenyl | 15.2 |

| π(C5-C6) Phenyl | π(C1-C2) Thiophene | 12.8 |

| LP(1) S | π(C1-C2) Thiophene | 25.5 |

| LP(1) S | π(C4-C5) Thiophene | 8.1 |

| σ(C7-H) Methyl | σ*(C6-C7) Phenyl | 5.3 |

Note: This data is illustrative and based on typical values for similar aromatic systems. Actual values would be obtained from specific quantum chemical calculations.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characteristics and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. scribd.com This method is based on the gradient vector field of the electron density and allows for the identification of bond critical points (BCPs), which are indicative of a chemical bond.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide valuable insights into the nature of the interaction. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For non-covalent interactions, such as van der Waals forces or weak hydrogen bonds, ρ is low and ∇²ρ is positive.

In this compound, QTAIM analysis can be used to characterize the C-C, C-H, and C-S bonds within the thiophene and phenyl rings, as well as the C-C bond linking the two rings. The topological parameters at the BCPs would confirm the covalent nature of these bonds. Furthermore, QTAIM can identify and characterize weak intramolecular non-covalent interactions, such as C-H···π interactions, which can influence the molecule's conformation and stability.

Table 2: Topological Properties of Electron Density (ρ) and its Laplacian (∇²ρ) at Selected Bond Critical Points of this compound (Hypothetical Data)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-S (Thiophene) | 0.18 | -0.25 | Covalent |

| C=C (Thiophene) | 0.32 | -0.85 | Covalent |

| C-C (Phenyl) | 0.30 | -0.78 | Covalent |

| C-C (Inter-ring) | 0.25 | -0.60 | Covalent |

| C-H···π | 0.01 | +0.03 | Non-covalent |

Note: This data is illustrative and based on typical values for similar aromatic systems. Actual values would be obtained from specific quantum chemical calculations.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Principles)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For a molecule like this compound, which is largely hydrophobic, interactions with nonpolar residues in a protein's binding pocket would be expected to be significant.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes and the stability of the interactions. This method provides a more realistic representation of the binding event and can be used to calculate binding free energies, which are a more accurate measure of binding affinity than docking scores.

These computational methods are instrumental in drug discovery and development, enabling the rational design of new drug candidates with improved efficacy and selectivity.

Linear and Nonlinear Optical (NLO) Properties from First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Molecules with large β values typically possess a significant degree of intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, often connected by a π-conjugated system. In this compound, the thiophene ring can act as a π-bridge, and the methylphenyl group can influence the electronic properties. While not a classic strong donor-acceptor system, the asymmetry in the electron distribution can give rise to a non-zero hyperpolarizability.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the first-order hyperpolarizability of molecules. These calculations provide valuable insights into the structure-property relationships that govern the NLO response and can guide the design of new materials with enhanced NLO properties. For this compound, the calculated β value would provide a measure of its potential as a second-order NLO material.

Table 3: Calculated Linear and First-Order Nonlinear Optical Properties of this compound (Hypothetical Data)

| Property | Value |

| Dipole Moment (μ) | 1.5 D |

| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

Note: This data is illustrative and based on typical values for similar aromatic systems. Actual values would be obtained from specific quantum chemical calculations.

Reactivity and Mechanistic Studies of 2 4 Methylphenyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. chemenu.comwikipedia.org Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for thiophenes, typically proceeding under milder conditions than those required for benzene. pearson.com The sulfur atom can stabilize the cationic intermediate (the sigma complex or Wheland intermediate) through resonance, facilitating the substitution process.

In electrophilic substitutions of thiophene, the attack preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting carbocation intermediate compared to an attack at the C3 (β) position. pearson.com For 2-substituted thiophenes like 2-(4-methylphenyl)thiophene, the existing substituent directs the incoming electrophile.

The 4-methylphenyl (p-tolyl) group at the C2 position is an activating group, donating electron density to the thiophene ring and further enhancing its reactivity. The primary directing influence for subsequent electrophilic attack is towards the vacant C5 position. This preference is due to two main factors:

The C5 position is the other α-position, which is inherently more reactive in thiophenes.

Steric hindrance from the bulky 4-methylphenyl group at C2 makes the adjacent C3 position less accessible to incoming electrophiles.

Halogenation: Thiophenes undergo halogenation very readily, often at room temperature or below, and the reactions can be so rapid that they lead to polysubstitution if not carefully controlled. iust.ac.ir For this compound, selective monohalogenation at the C5 position can be achieved using specific reagents under controlled conditions.

Bromination: Can be performed using N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of tetrahydrofuran and acetic acid to yield 2-bromo-5-(4-methylphenyl)thiophene. The use of elemental bromine can lead to di- or tri-substituted products. jcu.edu.au

Chlorination: Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are effective for the chlorination of thiophenes, which would be expected to give 2-chloro-5-(4-methylphenyl)thiophene. jcu.edu.au

Iodination: This can be accomplished with N-iodosuccinimide (NIS) in acetic acid or using a mixture of iodine and nitric acid. iust.ac.irjcu.edu.au

Sulfonation: Thiophene can be sulfonated with 95% sulfuric acid at room temperature. chempedia.info This high reactivity contrasts with benzene, which requires fuming sulfuric acid. The sulfonation of this compound is expected to proceed smoothly at the C5 position to yield 5-(4-methylphenyl)thiophene-2-sulfonic acid. The product is soluble in the sulfuric acid layer, which can be a method for its separation. chempedia.info

Nitration: The nitration of thiophene is complex because the strong oxidizing conditions of standard nitrating mixtures (HNO₃/H₂SO₄) can degrade the sensitive thiophene ring. stackexchange.com Milder, more controlled conditions are necessary. A common and effective method is the use of nitric acid in acetic anhydride. orgsyn.orggoogle.com This reagent combination is expected to nitrate this compound at the C5 position, yielding 2-(4-methylphenyl)-5-nitrothiophene. Another mild nitrating agent is copper nitrate. semanticscholar.org The appearance of dark colors during the reaction can indicate oxidative degradation of the starting material. orgsyn.org

Table 1: Electrophilic Aromatic Substitution Reactions of this compound Hypothetical products based on established thiophene reactivity.

| Reaction | Typical Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-(4-methylphenyl)thiophene |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-5-(4-methylphenyl)thiophene |

| Iodination | N-Iodosuccinimide (NIS) | 2-Iodo-5-(4-methylphenyl)thiophene |

| Sulfonation | Concentrated H₂SO₄ | 5-(4-Methylphenyl)thiophene-2-sulfonic acid |

| Nitration | HNO₃ / Acetic Anhydride | 2-(4-Methylphenyl)-5-nitrothiophene |

C-H Bond Functionalization and Selective Activation

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. mdpi.com For aromatic heterocycles like this compound, transition metal-catalyzed C-H activation allows for the selective formation of new bonds at otherwise unreactive positions.

The most acidic C-H bonds on the thiophene ring are at the α-positions (C2 and C5). In this compound, the C5-H bond is the most likely site for selective activation under many catalytic systems. However, functionalization at the β-positions (C3 and C4) can also be achieved. rsc.org

Palladium catalysts are commonly employed for direct arylation reactions of thiophenes. The mechanism often involves a concerted metallation-deprotonation (CMD) pathway. mdpi.com In this process, the palladium catalyst coordinates to the thiophene ring, and a base assists in the cleavage of a C-H bond, forming a palladacycle intermediate which can then react with a coupling partner.

Recent studies have shown that it is possible to achieve sequential C-H functionalization. For instance, by using a directing group that can be switched "on" or "off" (e.g., by changing pH), one can control the site of C-H activation, providing access to variously substituted thiophenes. acs.org In the context of this compound, palladium-catalyzed 1,4-migration has been used to activate the β-position (C3) of the thiophene ring in related 2-arylthiophene systems, enabling subsequent C-C bond formation at that site. rsc.org

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of new C-C and C-heteroatom bonds from a this compound core is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods are fundamental to the synthesis of complex organic materials, pharmaceuticals, and conjugated polymers.

Carbon-Carbon Bond Formation:

Suzuki Coupling: If this compound is first halogenated (e.g., at the C5 position to give 2-bromo-5-(4-methylphenyl)thiophene), the resulting aryl halide can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating new aryl-aryl or aryl-vinyl bonds.

Direct Arylation: As discussed in section 5.2, direct C-H activation allows for the coupling of this compound with aryl halides, avoiding the need to first halogenate the thiophene. This process is more atom-economical. For example, the palladium-catalyzed reaction of 2-arylthiophenes with heteroaryl halides can lead to the formation of 2-aryl-5-heteroarylthiophenes. rsc.org

Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. 2-Halo-5-(4-methylphenyl)thiophene could be converted into its Grignard reagent and then coupled with another aryl halide. jcu.edu.au

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. A halogenated derivative of this compound can be reacted with primary or secondary amines to form aminothiophene derivatives.

C-O and C-S Bond Formation: Palladium and copper catalysts can also facilitate the coupling of aryl halides with alcohols, phenols (Ullmann condensation), or thiols to form ethers and thioethers, respectively.

Table 2: Key Cross-Coupling Reactions for Bond Formation

| Reaction Type | Bond Formed | Thiophene Substrate | Coupling Partner | Typical Catalyst |

|---|---|---|---|---|

| Suzuki Coupling | C-C | Halogenated Thiophene | Boronic Acid/Ester | Palladium |

| Direct Arylation | C-C | Thiophene (C-H) | Aryl Halide | Palladium |

| Kumada Coupling | C-C | Thiophene-Grignard | Aryl Halide | Nickel/Palladium |

| Buchwald-Hartwig | C-N | Halogenated Thiophene | Amine | Palladium |

| Ullmann Condensation | C-O | Halogenated Thiophene | Alcohol/Phenol | Copper/Palladium |

Oxidative and Reductive Transformations of the Thiophene Core

Oxidative Transformations: The sulfur atom in the thiophene ring is susceptible to oxidation, though the ring's aromaticity makes it more resistant than a simple thioether. Oxidation typically occurs at the sulfur atom, leading to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).

Formation of Sulfoxides: Careful oxidation of thiophenes with reagents like meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions can yield the corresponding thiophene-1-oxide. These species are often unstable and can act as reactive dienes in Diels-Alder reactions.

Formation of Sulfones: Stronger oxidation or prolonged reaction times can lead to the formation of the more stable thiophene-1,1-dioxide. researchgate.net For this compound, this would yield this compound-1,1-dioxide. Thiophene sulfones are also valuable synthetic intermediates, often used in cycloaddition reactions where they can subsequently extrude sulfur dioxide to form new aromatic rings. Research on the oxidation of thiophene derivatives using hydrogen peroxide with a Ti-Beta catalyst has shown that the thiophene ring can be opened and eventually degraded to sulfate under these conditions. researchgate.net

Reductive Transformations: The reduction of the thiophene ring is challenging due to its aromatic stability.

Catalytic Hydrogenation: Complete saturation of the thiophene ring to form a thiolane (tetrahydrothiophene) ring requires high-pressure hydrogenation with catalysts like Raney nickel, palladium, or platinum. However, a major competing reaction is desulfurization.

Desulfurization: Raney nickel is a classic reagent for the reductive desulfurization of thiophenes. This process cleaves the C-S bonds and saturates the remaining carbon chain. For this compound, this reaction would yield 1-methyl-4-propylcyclohexane, effectively removing the sulfur and reducing the aromatic rings.

Catalytic Reaction Mechanisms and Kinetic Isotope Effect (KIE) Studies

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating these mechanisms, particularly for identifying the rate-determining step of a reaction. wikipedia.orglibretexts.org

The KIE is the ratio of the reaction rate of a compound with a lighter isotope (kL) to the rate of the same compound with a heavier isotope (kH) at a specific atomic position (KIE = kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

For reactions involving this compound, a common KIE study would involve replacing a specific hydrogen atom with deuterium (D).

C-H Activation: In a direct arylation reaction where the C5-H bond is cleaved in the rate-determining step, a significant primary KIE (kH/kD > 2) would be expected when comparing the reaction rate of this compound with its 5-deuterated analogue. A KIE value close to 1 would suggest that C-H bond cleavage occurs after the rate-determining step or is not involved in it. nih.gov

Electrophilic Aromatic Substitution: In SEAr reactions, the cleavage of the C-H bond to restore aromaticity is usually fast. Therefore, a negligible KIE is typically observed. However, if the deprotonation step becomes rate-limiting, a primary KIE can be detected.

For instance, in studies of the Suzuki-Miyaura reaction, 13C KIEs have been used to distinguish between different pathways for the oxidative addition step, revealing whether the catalyst is ligated by one or two phosphine ligands in the transition state. nih.gov Similar studies could be applied to cross-coupling reactions of this compound derivatives to provide detailed insight into the catalytic cycle.

Table 3: Application of KIE in Mechanistic Studies

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| C-H Activation | H replaced by D at C5 | > 2 | C-H bond cleavage is part of the rate-determining step. |

| C-H Activation | H replaced by D at C5 | ≈ 1 | C-H bond cleavage is not part of the rate-determining step. |

| Electrophilic Substitution | H replaced by D at C5 | ≈ 1 | Deprotonation is fast; electrophilic attack is rate-determining. |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms, including the identification and characterization of transient intermediates and transition states, is fundamental to understanding the reactivity of this compound. While direct experimental observation of these fleeting species is often challenging, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping potential energy surfaces and predicting the geometries and energies of these transient structures. Insights into the reactivity of this compound can be effectively gleaned from detailed mechanistic studies conducted on closely related 2-alkyl and 2-arylthiophenes.

Computational Modeling of Reaction Pathways

Theoretical investigations into the reactions of thiophene derivatives provide critical data on the stability of intermediates and the energy barriers associated with transition states. For instance, studies on the oxidation of 2-methylthiophene by molecular oxygen have been used to model how the substitution pattern influences reactivity. These studies reveal that the presence of an alkyl group, analogous to the 4-methylphenyl group, can lower the activation energy barriers for certain pathways compared to unsubstituted thiophene.

One of the most studied reactions is the [4+2] cycloaddition of singlet oxygen to the thiophene ring. This reaction is proposed to proceed through a concerted, yet possibly asynchronous, transition state, leading to a highly unstable endoperoxide intermediate. Computational models at the G4MP2 level of theory have been employed to calculate the energy barriers for such reactions. nih.govresearchgate.net

The reaction of 2-methylthiophene with singlet oxygen serves as a pertinent model for this compound. The calculations indicate that the cycloaddition pathway is the most favorable, proceeding through a specific transition state to form an endoperoxide intermediate. nih.govresearchgate.net

Table 1: Calculated Activation Barriers for the Reaction of 2-Methylthiophene with Singlet Oxygen nih.govresearchgate.net

| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| [4+2] Cycloaddition | Formation of an endoperoxide intermediate via a concerted transition state. | Lowered barrier due to alkyl substitution |

| Hydrogen Abstraction | Direct abstraction of a hydrogen atom by triplet oxygen. | Significantly high barrier (>30 kcal/mol) |

| Addition/Elimination | Addition of oxygen followed by elimination. | High energy barrier |

This table summarizes theoretical data for 2-methylthiophene, which serves as a model for the reactivity of this compound. The presence of the 4-methylphenyl group is expected to have a similar electronic influence, favoring the cycloaddition pathway.

Nature of Transition States

DFT calculations not only provide energy barriers but also offer detailed geometric information about the transition states. For cycloaddition reactions involving thiophene derivatives, the transition states are often found to be "asynchronous." This means that the two new sigma bonds are not formed to the same extent at the pinnacle of the energy barrier. For the reaction of a substituted thiophene with a dienophile (like singlet oxygen), the bond formation at the C2 and C5 positions of the thiophene ring proceeds at different rates. nih.gov

In other reaction types, such as metal-catalyzed cross-coupling reactions, the transition states involve complex geometries with the metal center, the thiophene substrate, and the coupling partner. The nature of these transition states (e.g., involving oxidative addition or reductive elimination) dictates the reaction's efficiency and regioselectivity.

Key Reaction Intermediates

Several types of reaction intermediates have been proposed or computationally identified in reactions involving 2-arylthiophenes and related structures.

Endoperoxides : As mentioned, these are key intermediates in the photooxidation of thiophenes. nih.govresearchgate.net They are formed via a [4+2] cycloaddition and are typically unstable, rapidly rearranging to other products.

Radical Cations : In oxidative dehydrogenative coupling reactions, a proposed mechanism involves the single-electron oxidation of the thiophene ring to form a radical cation. This electrophilic intermediate then reacts with a neutral molecule to form the coupled product. mdpi.com

Diradicals : Stepwise cycloaddition mechanisms may involve the formation of a diradical intermediate. Computational studies on the dimerization of related sulfur-containing heterocycles have explored the potential energy surfaces for the formation and cyclization of such diradical species. nih.gov

Zwitterionic Intermediates : In polar, stepwise hetero-Diels-Alder reactions, a zwitterionic intermediate can be formed instead of a diradical. The stability of such an intermediate is highly dependent on the solvent and the electronic nature of the reactants. nih.gov

The specific intermediates and transition states encountered in reactions of this compound are dictated by the reaction conditions and reagents. The 4-methylphenyl substituent influences the electronic properties of the thiophene ring, which in turn affects the stability of charged or radical intermediates and the energy of the transition states leading to them.

Table 2: Common Intermediates in Thiophene Derivative Reactions

| Intermediate Type | Generating Reaction Type | Key Characteristics |

|---|---|---|

| Endoperoxide | [4+2] Cycloaddition (e.g., with singlet oxygen) | Unstable, bicyclic structure; precursor to oxidized products. |

| Radical Cation | Oxidative Coupling | Electron-deficient and highly electrophilic. |

| Diradical | Stepwise Cycloadditions / Dimerizations | Contains two unpaired electrons; can cyclize or react further. |

| Zwitterion | Polar Stepwise Cycloadditions | Contains both a positive and a negative formal charge. |

Polymerization and Oligomerization of 2 4 Methylphenyl Thiophene Derivatives

Synthesis of Oligothiophenes and Polythiophenes as Conjugated Systems

The synthesis of well-defined oligothiophenes and polythiophenes derived from 2-(4-methylphenyl)thiophene is crucial for establishing structure-property relationships and ensuring reproducibility in device applications. Various synthetic methodologies have been employed to achieve controlled polymerization, leading to materials with desirable molecular weights and low polydispersity.

Key synthetic routes for preparing poly(this compound) and its oligomers include:

Oxidative Chemical Polymerization: This is a common and straightforward method for polymerizing thiophenes. Ferric chloride (FeCl₃) is a widely used oxidizing agent that can effectively polymerize this compound. researchgate.netkpi.uarloginconsulting.comresearchgate.net The reaction proceeds via the oxidation of the monomer to form radical cations, which then couple to form the polymer. The reaction conditions, such as solvent, temperature, and monomer-to-oxidant ratio, play a critical role in determining the molecular weight, regioregularity, and solubility of the resulting polymer. kpi.ua

Electrochemical Polymerization: This technique allows for the direct synthesis of polymer films on an electrode surface. dtic.miljept.de By applying a specific potential to an electrode immersed in a solution containing the this compound monomer and a supporting electrolyte, a polymer film can be grown. dtic.mil The thickness and morphology of the film can be controlled by adjusting the electrochemical parameters, such as the applied potential, current density, and polymerization time.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, offer excellent control over the polymer structure, leading to highly regioregular polymers. For instance, the Suzuki-Miyaura coupling of a dihalo-derivative of this compound with a diboronic acid or ester derivative can produce well-defined polymers. carroll.eduresearchgate.net This method is particularly advantageous for synthesizing alternating copolymers with tailored electronic properties. A study has reported the synthesis of this compound monomer and dimer via the Suzuki-Miyaura coupling reaction. carroll.edu

The synthesis of oligomers of this compound can be achieved through stepwise coupling reactions, allowing for the preparation of molecules with a precise number of repeating units. These well-defined oligomers are invaluable for fundamental studies of the relationship between chain length and electronic properties. nih.gov

| Synthesis Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Oxidative Chemical Polymerization | FeCl₃, CHCl₃ | Simple, scalable, cost-effective researchgate.netrloginconsulting.com | Poor control over regioregularity and molecular weight, potential for defects kpi.ua |

| Electrochemical Polymerization | Applied potential, supporting electrolyte | Direct film deposition, control over film thickness dtic.mil | Limited to conductive substrates, can be difficult to scale up |

| Suzuki Polycondensation | Palladium catalyst, boronic acid/ester derivatives | Excellent control over regioregularity and molecular weight, high yields researchgate.netrsc.org | Requires synthesis of functionalized monomers, catalyst cost |

Polymerization Mechanisms (e.g., Cationic Polymerization, Photoinitiated Polymerization)

The mechanism of polymerization significantly impacts the structure and properties of the resulting poly(this compound). Understanding these mechanisms is key to controlling the polymerization process and tailoring the material's characteristics.

Cationic Polymerization: In cationic polymerization, an initiator with a positive charge attacks the electron-rich thiophene (B33073) ring of the this compound monomer, creating a cationic intermediate. wikipedia.orgyoutube.comyoutube.com This reactive species then propagates by adding to other monomer units. wikipedia.org The presence of the electron-donating methyl group on the phenyl ring can influence the stability of the cationic intermediates and thus the rate of polymerization. The choice of initiator (e.g., a strong protic acid or a Lewis acid) and reaction conditions are crucial for controlling the polymerization. youtube.comyoutube.com

Photoinitiated Polymerization: Photoinitiated polymerization offers spatial and temporal control over the polymerization process. nih.govnih.gov This method typically involves a photoinitiator that, upon absorption of light, generates reactive species (radicals or cations) that initiate the polymerization of this compound. nih.govnih.gov The wavelength and intensity of the light can be used to control the rate of polymerization and the properties of the resulting polymer. This technique is particularly useful for applications in photolithography and the fabrication of patterned conductive structures.

| Polymerization Mechanism | Initiating Species | Key Features |

|---|---|---|

| Cationic Polymerization | Carbocations wikipedia.orgyoutube.com | Sensitive to monomer purity and solvent polarity; can be initiated by protic or Lewis acids wikipedia.orgyoutube.com |

| Photoinitiated Polymerization | Radicals or cations generated by light nih.govnih.gov | High spatial and temporal control; useful for patterning and device fabrication nih.gov |

Structure-Property Relationships in Conjugated Polymers (e.g., π-π Stacking, Interchain Interactions)

The electronic and optical properties of poly(this compound) are intrinsically linked to its molecular and solid-state structure. The arrangement of the polymer chains with respect to each other and the conformation of the polymer backbone dictate the extent of π-electron delocalization and, consequently, the material's conductivity and absorption/emission characteristics.

π-π Stacking: In the solid state, the planar aromatic backbones of poly(this compound) chains can stack on top of each other, a phenomenon known as π-π stacking. researchgate.net This intermolecular interaction facilitates charge transport between polymer chains, which is crucial for high charge carrier mobility in electronic devices. The distance between the stacked chains and the degree of orbital overlap are critical parameters that influence the efficiency of charge hopping. The presence of the p-tolyl group can influence the packing of the polymer chains and the π-π stacking distance.

The relationship between the chemical structure and the resulting properties is complex. For instance, the torsion angle between adjacent thiophene rings in the polymer backbone, influenced by the steric hindrance of the 4-methylphenyl substituent, affects the effective conjugation length and, therefore, the energy of the π-π* transition, which determines the polymer's color and absorption spectrum. mdpi.comtaylorfrancis.com

| Structural Feature | Influence on Property | Controlling Factors |

|---|---|---|

| π-π Stacking | Enhances charge carrier mobility researchgate.net | Substituent size, processing conditions, annealing nih.gov |

| Interchain Interactions | Affects film morphology and domain formation researchgate.net | Solvent, temperature, molecular weight |

| Backbone Planarity | Determines effective conjugation length and optical properties mdpi.com | Steric hindrance of substituents |

Incorporation into Covalent Organic Frameworks (COFs) for Tunable Electronic Properties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mit.edunih.govprinceton.eduresearchgate.net The incorporation of conjugated building blocks, such as this compound derivatives, into COF architectures offers a powerful strategy for creating materials with tunable electronic and optical properties. mdpi.comnih.govrsc.orgresearchgate.net

By carefully selecting the geometry and electronic nature of the building blocks, it is possible to design COFs with specific pore sizes, topologies, and electronic band structures. mdpi.com The this compound unit can be functionalized with reactive groups (e.g., boronic acids, aldehydes, or amines) to enable its integration into COF networks through the formation of robust covalent bonds (e.g., boronate esters or imines). nih.gov

The ordered arrangement of the this compound moieties within the COF framework can facilitate efficient charge transport through the π-conjugated system. The electronic properties of these thiophene-based COFs can be further tuned by postsynthetic modification or by the incorporation of guest molecules within the pores. mdpi.com The ability to systematically modify the structure and electronic properties of these materials makes them promising candidates for applications in organic electronics, such as field-effect transistors, sensors, and photocatalysis. rsc.org

| COF Design Strategy | Resulting Property | Potential Application |

|---|---|---|

| Choice of linker geometry and length | Control over pore size and topology mdpi.com | Gas storage and separation |

| Incorporation of electron-donating/accepting units | Tunable band gap and conductivity nih.gov | Organic electronics, photocatalysis rsc.org |

| Postsynthetic modification | Introduction of new functionalities nih.gov | Sensors, catalysis |

Organometallic Chemistry of 2 4 Methylphenyl Thiophene

Coordination Chemistry and Ligand Design Principles with Metal Centers

The coordination of 2-(4-Methylphenyl)thiophene to metal centers can occur through several modes, primarily involving the sulfur atom or the π-system of the thiophene (B33073) ring. The presence of the 4-methylphenyl substituent can sterically and electronically influence these interactions.

Coordination Modes:

η¹(S)-Coordination: The sulfur atom of the thiophene ring can act as a soft Lewis base and coordinate to a single metal center. This is a common coordination mode, particularly with soft transition metals.

η⁵-Coordination: The entire thiophene ring can coordinate to a metal center in a pentahapto fashion, similar to cyclopentadienyl ligands. This mode of coordination is often observed with early transition metals and in half-sandwich or sandwich complexes.

η²-Coordination: The C=C double bonds of the thiophene ring can coordinate to a metal center. This mode is less common but can be an intermediate in catalytic reactions.

C-H Activation: The C-H bonds of the thiophene or the methylphenyl group can be activated by a metal center, leading to the formation of a metal-carbon bond.

Ligand Design Principles:

The design of ligands based on this compound for specific applications in organometallic chemistry involves considering both steric and electronic factors. The tolyl group introduces steric bulk, which can be used to control the coordination number and geometry of the resulting metal complex. This steric hindrance can also create a specific pocket around the metal center, influencing the selectivity of catalytic reactions.

Electronically, the 4-methylphenyl group is an electron-donating group, which increases the electron density on the thiophene ring. This enhanced electron density can strengthen the σ-donation from the sulfur atom in η¹(S)-coordination and increase the stability of η⁵-coordinated complexes. For catalytic applications, tuning the electronic properties of the ligand by modifying the substituent on the phenyl ring can modulate the reactivity of the metal center.

Schiff base ligands derived from thiophene-2-carbaldehyde and substituted anilines, such as p-toluidine, represent a versatile class of ligands. These ligands can coordinate to metal centers through the imine nitrogen and the thiophene sulfur, forming stable chelate complexes. The electronic and steric properties of these complexes can be readily tuned by varying the substituents on the aniline ring.

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Platinum, Lanthanide)

The synthesis of metal complexes of this compound and its derivatives can be achieved through various synthetic routes, including direct reaction with a metal precursor or through the formation of a Schiff base ligand followed by complexation.

Platinum Complexes: While specific platinum complexes of this compound are not extensively documented, related platinum(II) and platinum(IV) compounds with thiophene-derived ligands have been synthesized and characterized. nih.gov For instance, cyclometalated platinum complexes can be prepared by the reaction of a thiophene-containing ligand with a platinum(II) precursor like K₂PtCl₄. nih.govnih.gov The coordination typically involves a C-H activation of the thiophene ring to form a stable Pt-C bond.

Spectroscopic characterization of such platinum complexes would involve:

¹H NMR Spectroscopy: To identify the protons on the thiophene and methylphenyl rings. The coordination to platinum would be evident from the presence of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). mdpi.comresearchgate.net

¹³C NMR Spectroscopy: To characterize the carbon skeleton of the ligand and observe shifts upon coordination.

¹⁹⁵Pt NMR Spectroscopy: To directly probe the platinum nucleus and gain information about the coordination environment.

IR Spectroscopy: To identify characteristic vibrational modes of the ligand and any changes upon coordination.

Lanthanide Complexes: The coordination chemistry of lanthanides with thiophene-based ligands is less explored compared to transition metals. However, lanthanide(III) coordination polymers have been synthesized using ligands containing a methylphenyl group. rsc.org The synthesis of a lanthanide complex with this compound could potentially be achieved by reacting a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The coordination is likely to involve the sulfur atom of the thiophene ring.

Characterization of lanthanide complexes would include:

IR Spectroscopy: To confirm the coordination of the ligand.

Elemental Analysis: To determine the stoichiometry of the complex.

Single-Crystal X-ray Diffraction: To elucidate the solid-state structure and coordination mode.

Luminescence Spectroscopy: As many lanthanide ions are luminescent, the photophysical properties of the complexes would be of interest.

A related palladium(II) complex has been synthesized from the Schiff base formed between thiophene-2-carbaldehyde and p-toluidine. sciensage.info The reaction of this ligand with Na₂PdCl₄ yields the bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ complex. sciensage.info

Table 1: Spectroscopic Data for a Related Palladium(II) Complex

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Signals for thiophene, p-tolyl, and imine protons observed. | sciensage.info |

| IR | C=N stretching frequency shift upon coordination to palladium. | sciensage.info |

| Elemental Analysis | Confirms the 2:1 ligand-to-metal stoichiometry. | sciensage.info |

Electronic and Structural Properties of Organometallic Adducts

The electronic and structural properties of organometallic adducts of this compound are influenced by the nature of the metal, its oxidation state, and the coordination mode of the ligand.

Electronic Properties: The interaction between the orbitals of this compound and the metal d-orbitals dictates the electronic properties of the resulting complex. In η¹(S)-coordinated complexes, the sulfur lone pair donates electron density to an empty metal orbital. In η⁵-complexes, there is a more significant overlap between the π-system of the thiophene ring and the metal orbitals.